molecular formula C14H29Cl2N3O2 B7590535 tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No. B7590535
M. Wt: 342.3 g/mol
InChI Key: PXPCBHRRFNJKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers, including lymphoma and leukemia.

Mechanism of Action

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the development and progression of various types of cancers. By inhibiting BTK, tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride disrupts the signaling pathways that are essential for cancer cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been shown to have a favorable safety profile and minimal toxicity in preclinical studies. It has also been shown to have a high degree of selectivity for BTK, with minimal off-target effects on other enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its specificity for BTK, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, including the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity, the identification of biomarkers that can predict patient response to tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, and the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic effects.
Conclusion
In conclusion, tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its specificity for BTK and favorable safety profile make it a promising candidate for further development and clinical testing. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anti-cancer agents.

Synthesis Methods

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is synthesized through a multi-step process that involves the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with piperazine in the presence of a coupling agent, followed by the reaction of the resulting product with hydrochloric acid to form tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride dihydrochloride.

Scientific Research Applications

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma and leukemia. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are essential for cancer cell survival and proliferation.

properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPCBHRRFNJKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

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